molecular formula C11H13NO5 B8172707 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol

2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol

Cat. No.: B8172707
M. Wt: 239.22 g/mol
InChI Key: CWJBQFURUQCYCJ-UHFFFAOYSA-N
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Description

2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitro group, a phenol group, and a tetrahydropyran ring, which contribute to its distinct chemical behavior.

Properties

IUPAC Name

2-nitro-5-(oxan-4-yloxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c13-11-7-9(1-2-10(11)12(14)15)17-8-3-5-16-6-4-8/h1-2,7-8,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJBQFURUQCYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol typically involves multiple steps, starting with the nitration of a suitable phenol derivative. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The tetrahydropyran ring is introduced through a subsequent etherification reaction, where the phenol group reacts with a tetrahydropyranyl chloride in the presence of a base such as pyridine . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar compounds to 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

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